molecular formula C6H6FNO B116865 4-Amino-2-fluorophenol CAS No. 399-96-2

4-Amino-2-fluorophenol

Cat. No. B116865
CAS RN: 399-96-2
M. Wt: 127.12 g/mol
InChI Key: MXJQJURZHQZLNN-UHFFFAOYSA-N
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Description

4-Amino-2-fluorophenol is a chemical compound with the molecular formula C6H6FNO. It has a molecular weight of 127.12 . This compound is used as a reagent in various synthetic preparations .


Molecular Structure Analysis

The InChI code for 4-Amino-2-fluorophenol is 1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

4-Amino-2-fluorophenol can react with alkyl halides to produce corresponding alkylated products. The phenol hydroxyl group and the amino group in the structure can both react in organic synthesis transformations .


Physical And Chemical Properties Analysis

4-Amino-2-fluorophenol is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 263.3±25.0 °C at 760 mmHg, and a flash point of 113.1±23.2 °C .

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

4-Amino-2-fluorophenol is involved in electrophilic amination reactions. Bombek et al. (2004) demonstrated that treating 4-fluorophenol with diazenes under mild conditions in the presence of ZrCl(4) leads to the complete removal of the fluorine atom and the introduction of the chlorine atom, indicating a significant transformation in the compound's chemical structure (Bombek et al., 2004).

Synthesis of Radiopharmaceuticals

4-Amino-2-fluorophenol plays a critical role in synthesizing radiopharmaceuticals. Ross et al. (2011) describe the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, demonstrating its utility in preparing complex radiopharmaceuticals (Ross et al., 2011).

Fluorescent Amino Acids in Chemical Biology

In chemical biology, fluorescent amino acids like 4-Amino-2-fluorophenol are essential for constructing macromolecules such as peptides and proteins without disrupting their biomolecular properties. Cheng et al. (2020) discuss the synthesis of fluorescent amino acids and their application in tracking protein-protein interactions and imaging nanoscopic events in real time (Cheng et al., 2020).

Anaerobic Transformation in Environmental Studies

4-Amino-2-fluorophenol is used in environmental studies, particularly in the anaerobic transformation of phenol to benzoate. Genthner et al. (1989) used isomeric fluorophenols, including 4-fluorophenol, to investigate this transformation in freshwater sediment-derived anaerobic, phenol-degrading consortiums (Genthner et al., 1989).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this chemical .

Future Directions

4-Amino-2-fluorophenol can be used as a pharmaceutical chemistry and organic synthesis intermediate. It can be used in the synthesis of disinfectants, epoxy resins, and preservatives . As research progresses, new applications and synthesis methods may be discovered.

properties

IUPAC Name

4-amino-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQJURZHQZLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192951
Record name Phenol, 4-amino-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluorophenol

CAS RN

399-96-2
Record name Phenol, 4-amino-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under H2, a mixture of 2-fluoro-4-nitrophenol (10 g, 63.7 mmol) and Pd/C (1 g) in methanol (100 mL) was stirred at room temperature for 5 hours. The mixture was filtered, and concentrated in vacuo to give the compound 2A-1 (7 g, yield 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 2-fluoro-4-nitrophenol (2.0 g, 12.7 mmol) in is the manner described for 4-amino-3-fluorophenol, affording 1.58 g (98%) of 4-amino-2-fluorophenol as a tan solid. 1H-NMR (DMSO-d6) □ 8.53 (s, 1H), 6.59 (dd, J=10.2, 8.5 Hz, 1H), 6.31 (dd, J=13.1, 2.8, Hz, 1H), 6.20 to 6.14 (m, 1H), 4.66 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a degassed solution of 4-nitro-2-fluorophenol (3) (16 g, 102 mmol) in MeOH (150 mL) was added palladium on charcoal (10%) Degussa type (3.0 g, 2.82 mmol). The mixture was stirred at r.t. under hydrogen atmosphere for 3 h, filtered through a celite pad and evaporated under reduced pressure. The residue was triturated with Et2O (50 mL) to afford compound 4 (11.264 g, 87% yield) as a dark-brown solid. MS (m/z): 128.1 (M+H). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.57 (s, 1H), 6.62 (dd, J=10.0, 8.4 Hz, 1H), 6.34 (dd, J=13.4, 2.6 Hz, 1H), 6.20 (ddd, J=8.6, 2.6, 1.2 Hz, 1H), 4.67 (s, 2H).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluorophenol
Reactant of Route 2
4-Amino-2-fluorophenol
Reactant of Route 3
4-Amino-2-fluorophenol
Reactant of Route 4
4-Amino-2-fluorophenol
Reactant of Route 5
4-Amino-2-fluorophenol
Reactant of Route 6
4-Amino-2-fluorophenol

Citations

For This Compound
56
Citations
J Vervoort, PA De Jager, J Steenbergen, I Rietjens - Xenobiotica, 1990 - Taylor & Francis
… fluorophenol was synthesized from 3-fluorophenol (Janssen, Beerse, Belgium) following the procedure described by Aymes and Paris (1980) for the synthesis of 4-amino-2-fluorophenol…
Number of citations: 48 www.tandfonline.com
J HASENBEIN - scholarworks.calstate.edu
… produced HONO in a 6 (2-amino-4methoxyphenol) : 3 (2-amino-5-fluorophenol, 2-amino-6-fluorophenol) : 1 (2-amino-4-fluorophenol, 4amino-3-fluorophenol, 4-amino-2-fluorophenol) …
Number of citations: 0 scholarworks.calstate.edu
S Figueroa-Pérez, S Bennabi, H Schirok, M Thutewohl - Tetrahedron letters, 2006 - Elsevier
… 6 proved to be inert when heated with 4-amino-2-fluorophenol in the presence of KOt-Bu. The … When heated overnight at 80 C with 4-amino-2-fluorophenol and K 2 CO 3 in DMSO, 3a …
Number of citations: 15 www.sciencedirect.com
GM Schroeder, XT Chen, DK Williams… - Bioorganic & medicinal …, 2008 - Elsevier
… In the first approach, tetraalkylammonium salt 8 11 was reacted with commercially available 4-amino-2-fluorophenol followed by a secondary amine to rapidly yield intermediate 9. …
Number of citations: 68 www.sciencedirect.com
HC Feldman, VN Vidadala, ZE Potter… - ACS chemical …, 2019 - ACS Publications
… , over IRE1α was achieved most effectively by introducing 4-amino-2-fluorophenol R 2 groups. Thus, we hypothesize that 4-amino-2-fluorophenol R 2 groups are able to form more …
Number of citations: 17 pubs.acs.org
GM Schroeder, Y An, ZW Cai, XT Chen… - Journal of medicinal …, 2009 - ACS Publications
… Nucleophilic displacement of the C-4 chloride of 15 with 4-amino-2-fluorophenol gave key intermediate 16. The pyridone subunit 19 was synthesized from 4-iodo-2-…
Number of citations: 325 pubs.acs.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
Number of citations: 22 www.ncbi.nlm.nih.gov
R Surasani, D Kalita, AVD Rao… - Beilstein Journal of …, 2012 - beilstein-journals.org
… Functionalization of 4-substituted-7-azaindole scaffolds with 4-amino-2-fluorophenol was reported to be ineffective upon heating in the presence of a strong base such as KOt-Bu [35]. In …
Number of citations: 26 www.beilstein-journals.org
G Zhang, W Zhang, C Shen, J Nan, M Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
… Commercially available reagents 1a-g reacted with 4-amino-2-fluorophenol through a nucleophilic substitution to give intermediate 2a-g. Condensation reaction between 2a-g and 5-(…
Number of citations: 3 www.sciencedirect.com
A Foucourt, D Hédou, C Dubouilh-Benard, A Girard… - Molecules, 2014 - mdpi.com
The convenient synthesis of a focused library (forty molecules) of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was realized mainly under microwave irradiation. A novel 6-aminobenzo…
Number of citations: 46 www.mdpi.com

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